molecular formula C20H20N8O4S B1679679 methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol CAS No. 956906-93-7

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

Cat. No.: B1679679
CAS No.: 956906-93-7
M. Wt: 468.5 g/mol
InChI Key: HBEMHKVWZJTVOC-UHFFFAOYSA-N
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Description

PF 04217903 mesylate is a highly selective, high-affinity inhibitor of the MET receptor tyrosine kinasePF 04217903 mesylate has shown significant potential in inhibiting MET activity, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

PF-04217903 methanesulfonate, also known as PF-04217903 mesylate, is a potent ATP-competitive inhibitor of the c-Met kinase . The c-Met receptor tyrosine kinase is one of the receptor tyrosine kinases (RTKs) most frequently mutated or abnormally activated in late-stage human cancers . It plays a critical role in regulating tumor progression, invasive growth, and tumor angiogenesis .

Mode of Action

PF-04217903 methanesulfonate interacts with its target, the c-Met kinase, by competing with ATP . This interaction inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion in a panel of human tumor cell lines in vitro .

Biochemical Pathways

The inhibition of c-Met kinase by PF-04217903 methanesulfonate affects several biochemical pathways. It inhibits HGF-mediated cell migration and Matrigel invasion in several c-Met–overexpressing tumor cell lines . It also displays similar potency to inhibit the activity of c-Met-H1094R, c-Met-R988C, and c-Met-T1010I . It has no inhibitory activity against c-met-y1230c .

Result of Action

The result of PF-04217903 methanesulfonate’s action is marked antitumor activity in tumor models that express activated c-Met . It demonstrates dose-dependent inhibition of c-Met mediated signal transduction, tumor cell proliferation (Ki67), and induction of apoptosis (caspase-3) . In addition, it significantly reduces tumor microvessel density (CD-31) as well as plasma VEGFA and IL-8 levels .

Action Environment

The environment can influence the action, efficacy, and stability of PF-04217903 methanesulfonate. It’s important to note that the efficacy of PF-04217903 was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo . This suggests that the in vivo environment, including factors such as the presence of other molecules and cellular conditions, can influence the compound’s action.

Biochemical Analysis

Biochemical Properties

PF-04217903 methanesulfonate is a highly selective inhibitor of c-Met, showing more than 1000-fold greater selectivity against c-Met kinase over 150 other kinases . It potently inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion in a panel of human tumor cell lines in vitro .

Cellular Effects

PF-04217903 methanesulfonate has been shown to inhibit tumor cell proliferation, survival, migration, and invasion in MET-amplified cell lines in vitro . It has also demonstrated marked antitumor activity in tumor models harboring either MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop at well-tolerated dose levels in vivo .

Molecular Mechanism

The antitumor efficacy of PF-04217903 methanesulfonate is dose-dependent and shows a strong correlation with inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival . It has been found to affect the downstream signal transduction of c-Met such as AKT, STAT5, and Gab-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, PF-04217903 methanesulfonate has demonstrated marked antitumor activity in two tumor models that expressed activated c-Met at well-tolerated dose levels . The antitumor efficacy of PF-04217903 methanesulfonate was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo .

Dosage Effects in Animal Models

In animal models, the antitumor efficacy of PF-04217903 methanesulfonate was dose-dependent and showed a strong correlation with inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival .

Metabolic Pathways

Given its role as a c-Met kinase inhibitor, it likely interacts with enzymes or cofactors involved in the c-Met signaling pathway .

Subcellular Localization

Given its role as a c-Met kinase inhibitor, it is likely to localize to areas of the cell where c-Met kinase is present, such as the cell membrane and possibly the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF 04217903 mesylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

  • Formation of the triazolopyrazine core.
  • Introduction of the quinolinylmethyl group.
  • Functionalization with pyrazole-1-ethanol.
  • Conversion to the mesylate salt.

Industrial Production Methods: Industrial production of PF 04217903 mesylate follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: PF 04217903 mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions can introduce different substituents on the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various analogs and derivatives of PF 04217903 mesylate, each with potentially different biological activities .

Scientific Research Applications

PF 04217903 mesylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PF 04217903 mesylate is unique due to its high selectivity and potency against the MET receptor. Similar compounds include:

    Crizotinib: Another MET inhibitor but with broader kinase inhibition.

    Capmatinib: A selective MET inhibitor with similar applications in cancer therapy.

    Tepotinib: A MET inhibitor with a different chemical structure but similar mechanism of action.

PF 04217903 mesylate stands out due to its >1000-fold selectivity for MET over other kinases, making it a highly specific and effective inhibitor .

Properties

IUPAC Name

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEMHKVWZJTVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647715
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956906-93-7
Record name PF-04217903 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04217903 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
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methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Reactant of Route 3
methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Reactant of Route 4
methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Reactant of Route 5
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methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Reactant of Route 6
methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

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